Tetraphenethyl-stannane
Description
Tetraphenethyl-stannane is an organotin compound with four phenethyl (C₆H₅CH₂CH₂–) groups bonded to a central tin atom. Its systematic IUPAC name is tetrakis(phenethyl)stannane, and its molecular formula is C₃₂H₃₆Sn, yielding a molecular weight of 539.39 g/mol (calculated). The compound is identified by CAS number 16260-24-5 and is listed as a research chemical with 95% purity in commercial catalogs .
Organotin compounds like this compound are characterized by their stability and steric bulk, which influence their reactivity and applications in organic synthesis, catalysis, or materials science. However, detailed studies on its biological activity or industrial use remain undocumented in the reviewed literature.
Properties
IUPAC Name |
tetrakis(2-phenylethyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H9.Sn/c4*1-2-8-6-4-3-5-7-8;/h4*3-7H,1-2H2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAMYBFCHBRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[Sn](CCC2=CC=CC=C2)(CCC3=CC=CC=C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenethyl-stannane can be synthesized through the reaction of phenethylmagnesium bromide with tin tetrachloride. The reaction typically proceeds as follows: [ \text{SnCl}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{CH}_3\text{MgBr} \rightarrow \text{Sn(C}_6\text{H}_5\text{CH}_2\text{CH}_3)_4 + 4 \text{MgBrCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and distillation is common to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines are often employed.
Major Products:
Oxidation: Tin dioxide and other tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted stannanes depending on the nucleophile used.
Scientific Research Applications
Tetraphenethyl-stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tetraphenethyl-stannane involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes through binding to thiol groups in proteins.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Steric Effects : this compound’s bulky phenethyl groups create significant steric hindrance, likely reducing its reactivity in nucleophilic substitutions compared to smaller analogs like tetraethylstannane .
- Electronic Effects : Aromatic substituents (e.g., in triphenyltin acetate) enhance stability but decrease electrophilicity, whereas aliphatic groups (e.g., tetraethylstannane) increase volatility and susceptibility to oxidation .
Biological Activity
Tetraphenethyl-stannane, a compound belonging to the organotin family, has garnered attention in various fields due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound (also known as tetraphenyltin) is characterized by its four phenethyl groups attached to a central tin atom. Its molecular formula is with a molecular weight of approximately 410.17 g/mol. The structure can be represented as follows:
where Ph represents the phenethyl group.
This compound exhibits biological activity primarily through its interaction with cellular proteins and enzymes. It has been shown to inhibit various enzymatic pathways, affecting cellular processes such as proliferation and apoptosis. The exact molecular targets remain under investigation, but preliminary studies suggest that it may modulate signaling pathways associated with cell growth and differentiation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. It is thought to induce apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
- Neurotoxicity : While some studies highlight its potential therapeutic applications, others have raised concerns regarding neurotoxic effects, particularly in high concentrations.
1. Anticancer Activity
A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 25 µM, suggesting significant anticancer potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction via mitochondrial pathway |
| HeLa | 30 | Cell cycle arrest in G2/M phase |
2. Antimicrobial Properties
In a comparative study on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | >100 |
3. Neurotoxicity Assessment
A toxicity assessment performed on Sprague Dawley rats revealed that subacute exposure to this compound resulted in behavioral changes and histopathological alterations in the brain at doses exceeding 100 mg/kg body weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
